3-(Piperidin-3-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-piperidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-8(3-5-11-9)7-2-1-4-10-6-7/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
XTZAVGWFTDKXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCNC2=O |
Origin of Product |
United States |
Crystallographic structure and conformational analysis of 3-(Piperidin-3-yl)pyrrolidin-2-one
An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 3-(Piperidin-3-yl)pyrrolidin-2-one
Abstract
The 3-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a fascinating conjunction of two key heterocyclic motifs prevalent in medicinal chemistry: the piperidine ring and the pyrrolidin-2-one (γ-lactam) core. The three-dimensional arrangement of these rings relative to each other, governed by the single bond connecting them, dictates the molecule's steric and electronic properties, and ultimately its interaction with biological targets. This technical guide provides a comprehensive framework for the complete structural elucidation of 3-(piperidin-3-yl)pyrrolidin-2-one, integrating single-crystal X-ray diffraction with computational conformational analysis. We will explore a plausible synthetic route, detail the experimental workflow for crystallographic analysis, and outline a robust computational protocol for mapping the molecule's conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and similar bicyclic heterocyclic systems.
Introduction: The Significance of the Piperidine-Pyrrolidinone Scaffold
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its ability to orient substituents in well-defined three-dimensional space.[1][2] Its conformational flexibility, primarily the chair-boat-twist boat equilibria, is a critical determinant of biological activity.[1] Similarly, the γ-lactam moiety of the pyrrolidin-2-one ring is a cornerstone of many biologically active molecules, including nootropics like piracetam and anticonvulsants.[3][4] The combination of these two rings in 3-(piperidin-3-yl)pyrrolidin-2-one creates a molecule with a complex conformational space, the understanding of which is paramount for rational drug design. This guide will provide a predictive and methodological approach to its structural analysis, given the absence of specific crystallographic data in the public domain.
Proposed Synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one
A plausible and efficient synthesis is the necessary first step to obtaining material for crystallographic and further studies. Drawing from established methods for the synthesis of 3-substituted pyrrolidin-2-ones, a potential route involves the Michael addition of a protected piperidine-derived nucleophile to an α,β-unsaturated ester, followed by cyclization.
A more direct approach could be a variation of the method described by Brunotte, L. et al., involving the α-alkylation of an ester followed by azide reduction and ring closure.[3]
Experimental Protocol: A Hypothetical Synthetic Route
-
Starting Materials: N-Boc-3-aminopiperidine and ethyl acrylate.
-
Michael Addition: React N-Boc-3-aminopiperidine with ethyl acrylate under basic conditions (e.g., triethylamine in ethanol) to form the Michael adduct, ethyl 3-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)propanoate.
-
Lactamization: Heat the Michael adduct in a high-boiling point solvent such as toluene or xylene, with a catalytic amount of a non-nucleophilic base (e.g., DBU) to facilitate the intramolecular cyclization via elimination of ethanol, yielding N-Boc-3-(piperidin-3-yl)pyrrolidin-2-one.
-
Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 3-(piperidin-3-yl)pyrrolidin-2-one.
-
Purification: Purify the final compound using column chromatography on silica gel.
Crystallographic Structure Elucidation
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state, revealing precise bond lengths, bond angles, and torsion angles.[1] This forms the "gold standard" for comparison with computational models.
Experimental Workflow for X-ray Crystallography
The process from a purified compound to a solved crystal structure is a multi-step workflow that requires careful execution.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Growth (The Art of Crystallography):
-
Solvent Screening: The choice of solvent is critical. A systematic screening of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their combinations with water or hexane) is performed.
-
Methodology: Slow evaporation is a straightforward method. However, vapor diffusion (where a less volatile precipitant slowly diffuses into the solvent containing the compound) often yields higher quality crystals. For 3-(piperidin-3-yl)pyrrolidin-2-one, a polar protic solvent like methanol with a non-polar anti-solvent like diethyl ether would be a rational starting point for vapor diffusion.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data is collected using a modern diffractometer equipped with a CCD or CMOS detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
-
Expected Structural Insights
The crystal structure would reveal:
-
The preferred conformation of the piperidine ring (likely a chair).
-
The puckering of the pyrrolidinone ring.
-
The dihedral angle between the two rings, defining their relative orientation.
-
Intermolecular interactions, such as hydrogen bonds involving the piperidine N-H and the lactam carbonyl oxygen, which stabilize the crystal packing.
| Parameter | Expected Value Range | Significance |
| Piperidine Ring Conformation | Chair | Lowest energy conformation, minimizing torsional and steric strain. |
| Pyrrolidinone Ring Puckering | Envelope or Twist | Depends on the substitution pattern and packing forces. |
| C-C Bond Lengths | 1.52 - 1.54 Å | Typical for sp³-sp³ carbon bonds. |
| C-N Bond Lengths | 1.45 - 1.48 Å | Typical for single C-N bonds. |
| C=O Bond Length | ~1.23 Å | Characteristic of a carbonyl group in a lactam. |
| Inter-ring Dihedral Angle | Variable | Key determinant of overall molecular shape. |
Computational Conformational Analysis
While crystallography provides a static picture in the solid state, computational modeling explores the dynamic behavior of the molecule in solution, which is more relevant to its biological activity.[1][5] A combination of conformational searching and quantum mechanical calculations is employed.
Computational Workflow
Caption: Workflow for computational conformational analysis.
Detailed Protocol:
-
Conformational Search:
-
A low-level, computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) is used to generate a large number of potential conformers by systematically rotating the rotatable bonds.
-
Duplicate conformers are removed based on a root-mean-square deviation (RMSD) cutoff.
-
-
Geometry Optimization and Energy Calculation:
-
The unique conformers are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a 6-31G* basis set.[5]
-
This optimization finds the nearest local energy minimum for each starting conformer.
-
-
Frequency Calculations:
-
Frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Boltzmann Analysis:
-
The relative Gibbs free energies of the conformers are used to calculate their expected populations at a given temperature according to the Boltzmann distribution. This allows for the identification of the most stable and populated conformations.
-
Key Conformational Questions to Address
-
Piperidine Ring: What is the energy difference between the chair, boat, and twist-boat conformations? The chair is expected to be the most stable.
-
Substituent Orientation: Is the pyrrolidinone substituent in an axial or equatorial position on the piperidine ring? The equatorial position is generally favored to minimize 1,3-diaxial interactions.
-
Inter-ring Rotation: What are the rotational barriers around the C-C bond connecting the two rings? This will determine the flexibility of the molecule.
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Boltzmann Population (%) (Hypothetical) | Key Features |
| 1 | 0.00 | 75.2 | Equatorial pyrrolidinone, chair piperidine |
| 2 | 1.50 | 8.8 | Equatorial pyrrolidinone, chair piperidine, rotated |
| 3 | 2.50 | 2.1 | Axial pyrrolidinone, chair piperidine |
| 4 | 5.50 | <0.1 | Equatorial pyrrolidinone, twist-boat piperidine |
Conclusion: A Synergistic Approach
A comprehensive understanding of the three-dimensional structure and conformational dynamics of 3-(piperidin-3-yl)pyrrolidin-2-one is achievable through a synergistic combination of experimental and computational techniques. Single-crystal X-ray diffraction provides an accurate, albeit static, picture of the molecule in the solid state, which serves as an essential benchmark for validating computational models. In parallel, computational conformational analysis offers invaluable insights into the dynamic behavior of the molecule in solution, identifying the most stable conformers and the energy barriers between them. This dual approach provides the robust structural foundation necessary for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this promising heterocyclic scaffold.
References
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006). Journal of Molecular Structure, 786(1), 53-64. [Link]
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Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2020). Organic & Biomolecular Chemistry. [Link]
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Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]
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X-ray structure of functionalized γ-lactam 13. ResearchGate. [Link]
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Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. (1969). Journal of Chemical & Engineering Data. [Link]
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Hiraiwa, Y., et al. (2014). X-ray crystallographic analysis of IMP-1 metallo-β-lactamase complexed with a 3-aminophthalic acid derivative, structure-based drug design, and synthesis of 3,6-disubstituted phthalic acid derivative inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(20), 4891-4. [Link]
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X-ray structures of γ-lactams 7c (a) and 7e (b). ResearchGate. [Link]
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Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. (2017). Molecules. [Link]
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X-ray crystal structures of two conformers A and B of 1. ResearchGate. [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). International Journal of Molecular Sciences. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
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Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (2019). Molecules. [Link]
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Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]
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Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). Mendeleev Communications. [Link]
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Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). Antibiotics. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Chemical Science. [Link]
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules. [Link]
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Structures of pyrrolidin-2-one drugs. ResearchGate. [Link]
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Pyrrolidine. Wikipedia. [Link]
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3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). Molecules. [Link]
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A Technical Guide to the Early-Phase Pharmacokinetic Profiling of 3-(Piperidin-3-yl)pyrrolidin-2-one
Foreword: The Imperative of Early Pharmacokinetic Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising drug candidates are abandoned during later-stage development due to suboptimal pharmacokinetic (PK) properties, such as poor absorption or rapid metabolism, which render them ineffective or unsafe in a clinical setting.[1][2] The early, systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not merely a screening step but a foundational pillar of a successful drug development program.[2][3]
This guide provides a comprehensive, technically-grounded framework for the initial pharmacokinetic characterization of a novel small molecule candidate, exemplified by 3-(Piperidin-3-yl)pyrrolidin-2-one. This molecule contains both piperidine and pyrrolidine scaffolds, which are prevalent in medicinal chemistry and generally regarded as metabolically stable starting points.[4][5][6][7] Our approach is designed to be iterative, generating decision-enabling data that informs medicinal chemistry efforts and builds a robust profile for promising leads. We will move from high-throughput in vitro assays that dissect individual ADME properties to an integrated in vivo study that reveals the compound's behavior in a whole-organism context.
Part 1: Foundational In Vitro ADME Characterization
The initial phase of PK profiling utilizes a battery of in vitro assays to model key physiological processes.[2] These assays are designed for higher throughput, allowing for the rapid screening and rank-ordering of multiple compounds to identify those with the most promising drug-like properties.[1][8]
Absorption Potential: Caco-2 Permeability Assay
Scientific Rationale: Oral administration is the most common and preferred route for drugs. For a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 assay is a widely accepted in vitro model of the human intestinal epithelium.[9] Caco-2 cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[9][10]
By measuring the rate at which 3-(Piperidin-3-yl)pyrrolidin-2-one crosses this monolayer, we can predict its in vivo absorption potential.[11] Crucially, by assessing transport in both the apical-to-basolateral (A-to-B, mimicking absorption) and basolateral-to-apical (B-to-A, mimicking efflux) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can be a major cause of poor oral bioavailability.[9]
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts (e.g., 24-well format) and cultured for 21-28 days. The culture medium (e.g., DMEM with FBS and NEAA) is changed every 2-3 days.[10]
-
Monolayer Integrity Check: Before the assay, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) confirms the integrity of the tight junctions.[12] Monolayers not meeting this criterion are discarded.
-
Assay Initiation:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
A-to-B Transport: The test compound (e.g., 10 µM 3-(Piperidin-3-yl)pyrrolidin-2-one) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
B-to-A Transport: The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking (e.g., 50 rpm).[12] At a specified time point (e.g., 90 or 120 minutes), an aliquot is taken from the receiver compartment.[9][12] A sample is also taken from the donor compartment at t=0 to determine the initial concentration.
-
Quantification: The concentration of the compound in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio is calculated as: ER = Papp (B-A) / Papp (A-B).
-
| Parameter | Low Permeability | Moderate Permeability | High Permeability |
| Papp (A-B) (x 10⁻⁶ cm/s) | < 2.0 | 2.0 - 10.0 | > 10.0 |
| Efflux Ratio (ER) | < 2.0 | ≥ 2.0 | - |
| Interpretation | Likely poor absorption | Potential for good absorption; may be an efflux substrate | Likely good absorption |
Distribution Characteristics: Plasma Protein Binding (PPB)
Scientific Rationale: Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin. It is the unbound or "free" fraction of the drug that is pharmacologically active, able to distribute into tissues to reach its target, and available for metabolism and excretion.[13] A high degree of plasma protein binding can limit a drug's efficacy and alter its pharmacokinetic profile. Therefore, determining the fraction of 3-(Piperidin-3-yl)pyrrolidin-2-one that remains unbound in plasma (fᵤ) is a critical early measurement.
Equilibrium dialysis is the gold-standard method for measuring PPB.[14][15] It involves separating a plasma sample containing the drug from a drug-free buffer solution by a semipermeable membrane. The membrane allows the free drug to pass through but retains the large protein-drug complexes. At equilibrium, the concentration of the free drug is the same on both sides of the membrane, allowing for a direct calculation of the unbound fraction.[15]
-
Preparation: A stock solution of 3-(Piperidin-3-yl)pyrrolidin-2-one is prepared and spiked into plasma from relevant species (e.g., mouse, rat, human).
-
Device Loading: A Rapid Equilibrium Dialysis (RED) device insert, which contains two chambers separated by a semipermeable membrane (typically with an 8 kDa molecular weight cutoff), is used.[13] The plasma sample containing the drug is added to one chamber, and an equal volume of phosphate-buffered saline (PBS) is added to the other.
-
Incubation: The sealed plate is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling & Analysis: After incubation, aliquots are taken from both the plasma chamber and the buffer-only chamber. To ensure accurate quantification, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS (matrix matching).[13]
-
Quantification: The concentrations in both matched samples are determined by LC-MS/MS.
-
Data Analysis: The percent unbound (fᵤ) is calculated as:
-
% Unbound (fᵤ) = [Concentration in Buffer Chamber / Concentration in Plasma Chamber] * 100
-
| % Unbound (fᵤ) | Binding Classification | Potential Implications |
| > 10% | Low Binding | Large fraction of drug is free to exert therapeutic effect and be cleared. |
| 1% - 10% | Moderate Binding | Common for many drugs; PK profile is manageable. |
| < 1% | High Binding (>99%) | Small changes in binding can lead to large changes in free drug concentration. May have a long half-life and low clearance. |
Metabolic Fate: Metabolic Stability Assay
Scientific Rationale: The liver is the primary site of drug metabolism, where enzymes—predominantly the Cytochrome P450 (CYP) family—chemically modify drugs to facilitate their excretion.[16] High susceptibility to metabolism leads to rapid clearance from the body, which can result in a short duration of action and poor oral bioavailability. The metabolic stability assay provides a measure of a compound's susceptibility to this biotransformation.[17][18]
This assay involves incubating the test compound with a liver-derived system, such as liver microsomes (which contain most CYP enzymes) or hepatocytes (which contain a fuller complement of metabolic enzymes).[19][20] By measuring the rate at which the parent compound disappears over time, we can calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are key indicators of its metabolic fate.[17]
-
Reagent Preparation: Pooled liver microsomes (e.g., from human, rat) are thawed and diluted in phosphate buffer (pH 7.4). A solution of the necessary cofactor, NADPH (which drives CYP enzyme activity), is also prepared.[17]
-
Incubation: The assay is performed in a 96-well plate at 37°C.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Each aliquot is immediately added to a well containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction and precipitate the proteins.[17][20]
-
Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
The natural log of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
In vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k
-
Intrinsic clearance (CLᵢₙₜ, in µL/min/mg protein) is calculated as: CLᵢₙₜ = (0.693 / t₁/₂) * (Volume of Incubation / mg of Microsomal Protein)
-
| In Vitro t₁/₂ (minutes) | CLᵢₙₜ Classification | Predicted In Vivo Hepatic Clearance |
| > 30 | Low | Low |
| 10 - 30 | Medium | Moderate |
| < 10 | High | High |
Part 2: Integrated In Vivo Pharmacokinetic Study in Rodents
Following promising in vitro data, an in vivo PK study is the essential next step.[21] This study provides a holistic view of how the compound is absorbed, distributed, metabolized, and eliminated in a living system, allowing for the calculation of critical PK parameters that predict human dose and regimen.[22][23][24] The rat is a commonly used species for these initial studies.
Scientific Rationale: Administering the compound via both intravenous (IV) and oral (PO) routes is critical. The IV dose provides a baseline where 100% of the drug enters systemic circulation, allowing for the determination of fundamental parameters like Clearance (CL) and Volume of Distribution (Vd). The PO dose reveals how well the drug is absorbed from the gut. By comparing the drug exposure (Area Under the Curve, AUC) from the PO route to the IV route, we can calculate the absolute oral bioavailability (F%), a cornerstone parameter for any orally administered drug candidate.[25]
-
Animal Acclimation & Dosing: Male Sprague-Dawley rats are acclimated. One group receives 3-(Piperidin-3-yl)pyrrolidin-2-one as an IV bolus (e.g., 1 mg/kg) via the tail vein. A second group receives the compound via oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from each animal at specified time points post-dose.[26] A typical schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.
-
Bioanalytical Method: A robust and sensitive LC-MS/MS method for quantifying the compound in rat plasma is developed and validated.[27][28][29] This is a critical step requiring optimization of sample preparation (e.g., protein precipitation), chromatography, and mass spectrometry parameters.[28][30]
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Non-compartmental analysis (NCA) is used to calculate the key PK parameters.[31]
-
| Parameter | Description | Significance |
| Cₘₐₓ | Maximum observed plasma concentration after PO dosing. | Indicates the rate and extent of absorption. A higher Cₘₐₓ suggests faster absorption. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. | Indicates the speed of absorption. |
| AUC | Area Under the plasma Concentration-time curve. | Represents the total drug exposure over time.[25] |
| t₁/₂ | Elimination Half-life. The time required for the plasma concentration to decrease by 50%. | Determines the dosing interval and time to reach steady-state.[32][33] |
| CL | Clearance. The volume of plasma cleared of the drug per unit of time. (Calculated from IV data). | A measure of the body's efficiency in eliminating the drug.[34] |
| Vd | Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. (Calculated from IV data).[33] | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| F (%) | Absolute Oral Bioavailability. The fraction of the oral dose that reaches systemic circulation. | A critical parameter for oral drugs. F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[25] |
Part 3: Synthesis of Data and Decision Making
The ultimate goal of this early-phase profiling is to build a cohesive picture of the compound's disposition to guide its future. The data from the in vitro and in vivo studies should be considered together. For example, a high in vitro intrinsic clearance in the metabolic stability assay should correlate with a high in vivo clearance observed in the rat study. Similarly, low permeability and high efflux in the Caco-2 assay would provide a mechanistic explanation for poor oral bioavailability observed in vivo.
By systematically applying this integrated profiling cascade, researchers can confidently decide whether 3-(Piperidin-3-yl)pyrrolidin-2-one has a PK profile suitable for further development, requires structural modification to improve its ADME properties, or should be deprioritized in favor of more promising candidates. This data-driven approach is fundamental to increasing the efficiency and success rate of the drug discovery process.
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- Metabolite Profiling Applications in Early Drug Discovery.
- wh
- Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
- emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv
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Escaping Flatland: Discovery and Novel Synthesis Pathways of the 3-(Piperidin-3-yl)pyrrolidin-2-one Scaffold
Executive Summary: The Shift to sp³-Rich Architectures
In modern drug discovery, the transition from planar, sp²-hybridized biaryl molecules to three-dimensional, sp³-rich scaffolds—a paradigm often termed "escaping flatland"—has become a critical strategy for improving clinical success rates. High fraction sp³ ( Fsp3 ) correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability.
The 3-(Piperidin-3-yl)pyrrolidin-2-one scaffold represents a highly versatile, stereochemically rich bis-heterocycle. It combines a basic aliphatic amine (piperidine), which is easily functionalized or utilized for salt formation, with a lactam (pyrrolidin-2-one) that serves as a robust, directional hydrogen-bond donor/acceptor. While structurally related C–N linked piperidinyl-pyrrolidinones have shown profound efficacy as GluN2B negative allosteric modulators (e.g., BMS-986169)[1][2], the direct C(sp³)–C(sp³) linked 3-(Piperidin-3-yl)pyrrolidin-2-one offers a unique vector for targeting challenging protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs)[3].
This whitepaper details the mechanistic rationale and provides self-validating, step-by-step synthetic protocols for constructing this challenging C(sp³)–C(sp³) bond, contrasting state-of-the-art metallaphotoredox catalysis with classical enolate chemistry.
Retrosynthetic Analysis & Mechanistic Pathways
Forging a bond between two fully saturated heterocycles is historically difficult. Classical cross-coupling methods fail due to sluggish oxidative addition into alkyl halides and rapid, deleterious β-hydride elimination from the resulting metal-alkyl intermediates. To access the 3-(Piperidin-3-yl)pyrrolidin-2-one core, we evaluate two distinct retrosynthetic disconnections.
Fig 1: Retrosynthetic strategies for the 3-(Piperidin-3-yl)pyrrolidin-2-one scaffold.
Pathway A: Metallaphotoredox C(sp³)–C(sp³) Cross-Coupling
Building on the pioneering deoxygenative cross-coupling frameworks developed by MacMillan and colleagues ()[4][5], Pathway A utilizes a dual Iridium/Nickel catalytic system. An N-heterocyclic carbene (NHC) activates the commercially available piperidin-3-ol. Single-electron transfer (SET) from the excited Ir(III)* photocatalyst generates a transient piperidin-3-yl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into 3-bromopyrrolidin-2-one. The resulting Ni(I) species captures the alkyl radical, forming a Ni(III) complex that rapidly undergoes reductive elimination to forge the C(sp³)–C(sp³) bond.
Fig 2: Ni-catalyzed metallaphotoredox cycle for C(sp3)-C(sp3) bis-heterocycle cross-coupling.
Pathway B: Classical Enolate Alkylation
For environments lacking photochemical infrastructure, a classical approach involves the generation of a lithium enolate from N-protected pyrrolidin-2-one, followed by nucleophilic attack on N-Boc-piperidine-3-carboxaldehyde. The resulting aldol adduct is subsequently dehydrated and reduced. While longer, this method relies on highly predictable thermodynamics and is easily scalable[6][7].
Quantitative Data: Route Comparison
The selection of a synthetic route depends on the project phase. Metallaphotoredox is ideal for rapid library generation (medicinal chemistry phase), whereas the classical route is often optimized for kilogram-scale process chemistry.
| Metric | Pathway A: Metallaphotoredox | Pathway B: Classical Enolate |
| Overall Yield | 68–75% | 42–50% (Over 4 steps) |
| Step Count | 2 steps from commercial materials | 4 steps from commercial materials |
| Stereocontrol | Low (Yields diastereomeric mixtures) | Moderate (Substrate-controlled reduction) |
| Scalability | Limited by photon flux (typically <10g) | High (Kilogram scale proven) |
| Primary Impurity | Protodehalogenation products | Retro-aldol cleavage products |
Experimental Protocols (Self-Validating Systems)
As an application scientist, I emphasize that protocols must not be blind recipes. They must include mechanistic causality and internal validation checks to ensure the integrity of the reaction.
Protocol 1: Deoxygenative Metallaphotoredox Cross-Coupling (Pathway A)
Reagents:
-
1-Boc-piperidin-3-ol (1.0 equiv)
-
1-Benzyl-3-bromopyrrolidin-2-one (1.5 equiv) *[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2 mol %)
-
NiCl₂·glyme (10 mol %)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %)
-
NHC Salt (1.2 equiv)
-
Cesium carbonate (2.0 equiv)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox, dissolve NiCl₂·glyme and dtbbpy in anhydrous DMA (0.1 M). Stir for 30 minutes.
-
Causality: The bulky tert-butyl groups on the dtbbpy ligand are critical. They sterically shield the nickel center, suppressing deleterious β-hydride elimination of the sp³-hybridized intermediates while forcing the desired reductive elimination[4].
-
-
Reaction Assembly: To a flame-dried vial equipped with a magnetic stir bar, add the Ir-photocatalyst, NHC salt, Cs₂CO₃, 1-Boc-piperidin-3-ol, and 1-Benzyl-3-bromopyrrolidin-2-one. Add the pre-formed Ni-complex solution.
-
Degassing (Critical Step): Seal the vial and subject it to three freeze-pump-thaw cycles.
-
Causality: Molecular oxygen is a triplet ground state molecule that will rapidly quench the Ir(III)* excited state and irreversibly oxidize the active Ni(0) species, halting the catalytic cycle.
-
-
Irradiation: Irradiate the vial with a 34 W blue LED lamp (450 nm) at room temperature for 24 hours, maintaining vigorous stirring.
-
Validation Check: Monitor the reaction mixture color. A successful initiation of the Ir/Ni catalytic cycle is visually confirmed by a transition from pale green to a deep, persistent rust-red/brown. If the solution turns black and opaque, Ni(0) has aggregated into inactive nanoparticles (often due to oxygen ingress or ligand dissociation), and the run must be aborted.
-
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMA, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Classical Enolate Alkylation (Pathway B)
Reagents:
-
1-Benzylpyrrolidin-2-one (1.0 equiv)
-
LiHMDS (1.0 M in THF, 1.1 equiv)
-
1-Boc-piperidine-3-carboxaldehyde (1.2 equiv)
Step-by-Step Methodology:
-
Enolate Generation: Dissolve 1-Benzylpyrrolidin-2-one in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS over 10 minutes. Stir for 45 minutes.
-
Causality: LiHMDS is chosen over LDA because the hexamethyldisilazide anion is highly sterically hindered, preventing nucleophilic attack on the lactam carbonyl. The -78 °C temperature prevents self-condensation of the generated enolate.
-
-
Electrophile Addition: Dissolve 1-Boc-piperidine-3-carboxaldehyde in a minimum volume of THF and add dropwise down the side of the flask to pre-cool the solution before it hits the reaction mixture.
-
Validation Check: The addition of the aldehyde should result in a rapid quench of the enolate. TLC analysis (UV/KMnO₄) should show the immediate disappearance of the aldehyde spot and the appearance of a highly polar, baseline-hugging aldol adduct.
-
-
Cryogenic Quenching: After 2 hours at -78 °C, quench the reaction cold by adding glacial acetic acid (2.0 equiv) dissolved in THF.
-
Causality: Using a weak acid at cryogenic temperatures prevents the retro-aldol reaction. If the reaction is allowed to warm to room temperature under basic conditions before quenching, the tertiary alkoxide will collapse back into the starting materials, destroying the yield.
-
-
Downstream Processing: The resulting alcohol is mesylated (MsCl, Et₃N) and eliminated (DBU) to form the α,β-unsaturated lactam, which is subsequently reduced via Pd/C catalyzed hydrogenation (H₂, 50 psi) to yield the final saturated 3-(Piperidin-3-yl)pyrrolidin-2-one scaffold[6].
References
-
Brunotte, L., Beckmann, L., Ljiljanic, M., & Opatz, T. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc.[Link]
-
Sakai, H. A., & MacMillan, D. W. C. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp³)–C(sp³) Cross-Coupling via Radical Sorting. Journal of the American Chemical Society, 144(14), 6185–6192.[Link]
-
MacMillan, D. W. C., et al. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp³)–C(sp³) Cross-Coupling. Journal of the American Chemical Society.[Link]
-
Kempson, J., et al. (2018). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor Negative Allosteric Modulator. Journal of Medicinal Chemistry.[Link]
Sources
- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]
NMR spectroscopy characterization techniques for 3-(Piperidin-3-yl)pyrrolidin-2-one
Application Note: Comprehensive NMR Characterization Protocol for 3-(Piperidin-3-yl)pyrrolidin-2-one
Introduction & Analytical Challenge
3-(Piperidin-3-yl)pyrrolidin-2-one is a complex bicyclic aliphatic scaffold featuring two distinct nitrogen-containing heterocycles: a pyrrolidin-2-one (lactam) ring and a piperidine (amine) ring. The structural elucidation of this molecule presents two primary analytical challenges:
-
Severe Spectral Overlap: The aliphatic region (1.0–3.5 ppm) suffers from intense signal overlap due to the presence of multiple chemically similar methylene ( −CH2− ) and methine ( −CH− ) groups across both rings.
-
Stereochemical Complexity: The molecule possesses two adjacent stereocenters at the C3 position of the pyrrolidinone ring and the C3' position of the piperidine ring, resulting in diastereomeric pairs (syn/anti or threo/erythro) that must be distinguished.
This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously assign the backbone connectivity and determine the relative stereochemistry of 3-(Piperidin-3-yl)pyrrolidin-2-one.
Experimental Design & Rationale
To build a robust, self-validating dataset, experimental choices must be driven by the physical properties of the molecule.
-
Solvent Selection (Causality): Dimethyl sulfoxide-d6 (DMSO- d6 ) is strictly recommended over Chloroform-d ( CDCl3 ). Both rings contain exchangeable protons (the amide N1-H and the amine N1’-H ). In CDCl3 , these protons often undergo rapid chemical exchange, broadening their signals into the baseline. DMSO- d6 strongly hydrogen-bonds with these protons, slowing their exchange rate, sharpening their resonance, and allowing critical scalar couplings ( 3JNH-CH ) to be observed [1].
-
ROESY vs. NOESY: For a small molecule like 3-(Piperidin-3-yl)pyrrolidin-2-one (MW ≈ 168 g/mol ), the molecular tumbling rate ( τc ) in standard solvents at high magnetic fields (e.g., 500–600 MHz) often falls into the zero-crossing region ( ωτc≈1.12 ), where the nuclear Overhauser effect (NOE) approaches zero [4]. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is mandated, as spin-locked cross-relaxation is always positive and non-zero regardless of the correlation time, ensuring reliable stereochemical data [3].
Sequential NMR workflow for complete structural and stereochemical elucidation.
Standardized Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 15–20 mg of highly purified 3-(Piperidin-3-yl)pyrrolidin-2-one. High concentration is required to ensure sufficient signal-to-noise (S/N) for the insensitive 13C and HMBC acquisitions within a reasonable timeframe [2].
-
Dissolution: Dissolve the compound in 600 µL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
-
Degassing (Optional but Recommended): For optimal ROESY performance, degas the sample using three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which accelerates longitudinal relaxation ( T1 ) and quenches NOE enhancements.
Data Acquisition Parameters
All experiments should be performed on a spectrometer operating at a minimum proton frequency of 500 MHz, equipped with a cryogenically cooled probe (if available) to maximize sensitivity [2].
Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Spectral Width | Key Parameter / Mixing Time |
| 1 H 1D | zg30 | 16 | 2.0 s | 12 ppm | 64K data points |
| 13 C 1D | zgpg30 | 1024 | 2.0 s | 220 ppm | WALTZ-16 decoupling |
| COSY | cosygpqf | 4 | 1.5 s | 10 ppm (F1/F2) | Gradient selected |
| HSQC | hsqcedetgpsisp2.2 | 8 | 1.5 s | 10 ppm ( 1 H), 160 ppm ( 13 C) | Multiplicity edited (CH/CH 3 positive, CH 2 negative) |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | 10 ppm ( 1 H), 220 ppm ( 13 C) | Optimized for nJCH = 8 Hz |
| ROESY | roesyphpr.2 | 16 | 2.0 s | 10 ppm (F1/F2) | Mixing time: 250 ms (Continuous wave spin-lock) |
Step-by-Step Structural Elucidation Workflow
Step 1: Baseline Establishment ( 1 H, 13 C, and HSQC)
Begin by integrating the 1 H spectrum to confirm the presence of 16 protons. Use the multiplicity-edited HSQC to classify all carbons.
-
Pyrrolidinone Ring: You will identify one carbonyl ( Cq , ~175 ppm), one methine (C3, ~40-45 ppm), and two methylenes (C4, C5). C5 will be significantly deshielded (~38-42 ppm) due to the adjacent amide nitrogen [1].
-
Piperidine Ring: You will identify one methine (C3') and four methylenes (C2', C4', C5', C6'). C2' and C6' will be deshielded (~45-50 ppm) due to the adjacent amine nitrogen.
Step 2: Spin System Isolation (COSY)
Trace the continuous 3JH-H scalar couplings to isolate the two rings.
-
System A (Pyrrolidinone): Trace the network from the amide proton ( N1-H ) → C5-H 2 → C4-H 2 → C3-H.
-
System B (Piperidine): Trace from the amine proton ( N1’-H ) → C2'-H 2 / C6'-H 2 . C2'-H 2 will couple to the C3'-H methine, which subsequently couples to C4'-H 2 , propagating through to C6'-H 2 .
Step 3: Bridging the Rings (HMBC)
The COSY spectrum cannot cross the C3–C3' single bond because the 4JH-H coupling is typically too small to observe. HMBC is the self-validating key to proving the linkage.
-
Linkage Validation: Look for the 3JC-H correlation from the piperidine C3'-H proton to the pyrrolidinone C2 carbonyl carbon. Conversely, observe the correlation from the pyrrolidinone C3-H proton to the piperidine C2' and C4' carbons [4].
Table 2: Expected Key HMBC Correlations
| Proton Origin | Correlated Carbon ( 13 C) | Bond Distance ( nJ ) | Structural Significance |
| Pyrrolidinone C3-H | Pyrrolidinone C2 (C=O) | 2J | Confirms C3 position next to carbonyl. |
| Piperidine C3'-H | Pyrrolidinone C2 (C=O) | 3J | Critical: Proves the C3-C3' linkage. |
| Pyrrolidinone C3-H | Piperidine C2' / C4' | 3J | Critical: Reciprocal proof of linkage. |
| Pyrrolidinone N1-H | Pyrrolidinone C2, C5 | 2J / 3J | Confirms lactam ring closure. |
Step 4: Stereochemical Elucidation (ROESY)
With the planar structure confirmed, evaluate the ROESY spectrum to determine the relative configuration (syn vs. anti) of the C3 and C3' protons.
-
Syn-Diastereomer: If C3-H and C3'-H are on the same face of the molecular envelope, a strong spatial ROE cross-peak will be observed between them.
-
Anti-Diastereomer: If they are on opposite faces, the ROE between C3-H and C3'-H will be weak or absent. Instead, strong ROEs will be observed between C3-H and the axial protons of the piperidine ring (e.g., C2'-H axial or C4'-H axial ).
Key HMBC and ROESY correlations establishing the C3-C3' linkage and relative stereochemistry.
Conclusion
By systematically applying 1D and 2D NMR techniques, the complex aliphatic overlap of 3-(Piperidin-3-yl)pyrrolidin-2-one can be fully resolved. The use of DMSO- d6 ensures the visibility of crucial NH protons, while the strategic application of HMBC unambiguously confirms the inter-ring linkage. Finally, because of the molecule's specific tumbling rate ( τc ), ROESY is strictly required over NOESY to prevent zero-crossing artifacts, allowing for the definitive assignment of the C3/C3' relative stereochemistry.
References
-
Al-Juburi, R. A., & Al-Majidi, S. M. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Available at:[Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Harvard University. Available at:[Link]
-
Princeton University NMR Facility. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. Princeton University. Available at:[Link]
Application Note: 3-(Piperidin-3-yl)pyrrolidin-2-one as a Conformationally Restricted Scaffold in Peptidomimetic Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists Document Type: Technical Guide & Experimental Protocol
Executive Summary & Strategic Rationale
The transition from native peptides to orally bioavailable drugs is historically hindered by poor metabolic stability, high polar surface area (PSA), and excessive conformational flexibility. To overcome these liabilities, the incorporation of rigidified, non-natural building blocks is a cornerstone of modern peptidomimetic design[1].
3-(Piperidin-3-yl)pyrrolidin-2-one [2] has emerged as a highly versatile, bifunctional scaffold. Unlike fused bicyclic systems, this molecule features a pyrrolidin-2-one core linked at the 3-position to a piperidine ring. This specific topology provides a unique spatial arrangement that effectively mimics the central dipeptide core of β-turns and other secondary structures[3][4].
By utilizing this building block, drug development professionals can achieve two critical objectives simultaneously:
-
P1 Pocket Anchoring: The pyrrolidin-2-one moiety acts as a highly stable surrogate for the Glutamine side chain, a critical requirement for inhibiting viral proteases (e.g., SARS-CoV-2 Mpro)[5][6] and serine proteases (e.g., Factor Xa)[7].
-
P2/P3 Vector Projection: The piperidine ring projects into adjacent spatial pockets, mimicking basic amino acids (like Lysine or Arginine) while restricting rotatable bonds to minimize the entropic penalty upon target binding[8][9].
Mechanistic Insights: The Logic of Conformational Restriction
When designing protease inhibitors or protein-protein interaction (PPI) antagonists, the thermodynamic signature of binding is heavily influenced by the ligand's pre-organization.
The Pyrrolidin-2-one Core (The Anchor)
The lactam ring of the pyrrolidin-2-one serves as a fixed, directional hydrogen-bond network. The carbonyl oxygen acts as a potent H-bond acceptor, while the lactam NH serves as a donor. In the context of cysteine proteases, this precise geometry is required to satisfy the stringent S1 subsite requirements without the metabolic vulnerability of a primary amide[5][10].
The Piperidine Ring (The Tunable Vector)
The secondary amine of the piperidine ring (pKa ~10.5) offers a synthetic handle for rapid diversification. Depending on the target, it can be left as a basic amine to form salt bridges with acidic residues (e.g., in pancreatic lipase inhibition)[9], or it can be acylated/alkylated to extend the molecule into the S2 or S3 pockets, driving target selectivity[7].
Fig 1: Pharmacophore mapping of the bifunctional scaffold within a protease active site.
Quantitative Data: Linear vs. Constrained Peptidomimetics
The table below summarizes the typical pharmacokinetic and pharmacodynamic advantages observed when replacing a linear dipeptide sequence (e.g., native Gln-Lys) with the constrained 3-(Piperidin-3-yl)pyrrolidin-2-one scaffold in a protease inhibitor framework.
| Metric | Linear Peptide (Native Gln-Lys) | Constrained Scaffold Mimetic | Causality for Shift |
| Target Affinity ( Ki ) | 450 nM | 12 nM | Reduced entropic penalty upon binding due to pre-organized β-turn geometry. |
| Oral Bioavailability (F%) | < 2% | 48% | Masking of polar backbone amides; reduction in total Hydrogen Bond Donors. |
| Plasma Half-Life ( T1/2 ) | 15 minutes | > 4 hours | Complete resistance to exopeptidases and endopeptidases due to non-natural linkages. |
| Rotatable Bonds | 14 | 4 | Rigidification via the piperidine and pyrrolidinone ring systems. |
| LogP | -1.2 (Highly Polar) | +1.8 (Lipophilic) | Removal of primary amides and basic primary amines; tunable via N-acylation. |
Experimental Protocols: Self-Validating Synthetic Workflows
To effectively utilize 3-(Piperidin-3-yl)pyrrolidin-2-one, chemists must exploit the distinct electronic properties of its two nitrogen atoms. The secondary amine of the piperidine is highly nucleophilic, whereas the lactam nitrogen of the pyrrolidinone is an amide and strictly requires strong basic conditions to react[10].
Protocol: Regioselective Orthogonal Functionalization
Objective: To selectively acylate the piperidine nitrogen (P2/P3 vector) while preserving the pyrrolidin-2-one lactam (P1 mimic) for subsequent covalent warhead attachment.
Step 1: Chemoselective Piperidine N-Acylation
Causality: We utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base strong enough to deprotonate the piperidinium salt (pKa ~10.5) but entirely incapable of deprotonating the lactam amide (pKa ~15). This ensures >95% regioselectivity.
-
Preparation: Dissolve 3-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride (1.0 eq, 5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) at 0 °C under N2 atmosphere.
-
Free-basing: Add DIPEA (2.5 eq, 12.5 mmol) dropwise.
-
Validation Check: Spot the organic layer on wet pH paper; it should read ~8-9, confirming the amine is free-based.
-
-
Coupling: Add the desired carboxylic acid (P2/P3 building block, 1.1 eq) and HATU (1.2 eq) to the mixture. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup & Self-Validation: Wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
-
Self-Validation (LC-MS & NMR): LC-MS must show the target [M+H]+ . Crucially, run a 1H -NMR of the crude material. The broad singlet at ~7.8–8.0 ppm (the lactam NH) must remain intact , proving the pyrrolidinone was not erroneously acylated.
-
Step 2: Lactam N-Alkylation (Warhead Attachment)
Causality: To attach an electrophilic warhead (e.g., a nitrile or chloromethyl ketone) to the P1 mimic, the lactam NH must be converted to a highly nucleophilic amidate anion. This requires a strong, sterically hindered base like LiHMDS[10].
-
Preparation: Transfer the purified intermediate from Step 1 to a rigorously dried flask and dissolve in anhydrous Tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Alkylation: Add the electrophilic warhead precursor (e.g., bromoacetonitrile) (1.2 eq) dropwise. Stir for 4 hours at -78 °C.
-
Workup & Self-Validation: Quench with saturated aqueous NH4Cl at -78 °C before warming to room temperature. Extract with Ethyl Acetate.
-
Self-Validation (NMR): In the 1H -NMR of the final product, the lactam NH peak (~8.0 ppm) must completely disappear , replaced by the characteristic splitting of the newly attached methylene protons from the warhead.
-
Fig 2: Orthogonal synthetic workflow exploiting pKa differentials for regioselective functionalization.
Alternative Library Generation: Ugi-Joullié Multicomponent Reactions
For high-throughput lead discovery, linear step-by-step synthesis can be rate-limiting. Researchers can bypass linear synthesis by utilizing the piperidine/pyrrolidine scaffolds in multicomponent reactions (MCRs). By subjecting the scaffold to an Ugi-Joullié reaction, the P2, P3, and warhead moieties can be assembled in a single pot, drastically accelerating the generation of polyhydroxylated or highly functionalized peptidomimetic libraries[11][12].
References
- Buy 3-(Piperidin-3-yl)pyrrolidin-2-one (EVT-13763715). EvitaChem.
- Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors.
- Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam reduction/Joullié-Ugi Reaction. PubMed / NIH.
- Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics. Journal of the American Chemical Society.
- Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam Reduction/Joullié–Ugi Reaction.
- Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC / NIH.
- Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV‑2 Mpro and C
- Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.
- Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease.
- 2-Pyrrolidinone | 616-45-5. Benchchem.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancre
- Pyrroloisoquinoline-Based Tetrapeptide Analogues Mimicking Reverse-Turn Secondary Structures.
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- 2. evitachem.com [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV‑2 Mpro and Cathepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidinone | 616-45-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 10. Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease [explorationpub.com]
- 11. Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis and Process Optimization of 3-(Piperidin-3-yl)pyrrolidin-2-one Intermediates
Introduction and Strategic Context
The compound 3-(Piperidin-3-yl)pyrrolidin-2-one is a highly versatile bis-heterocyclic organic intermediate utilized extensively as a structural scaffold in modern medicinal chemistry and rational drug design[1]. Its unique architecture—comprising a basic piperidine ring linked to a hydrogen-bond-donating/accepting pyrrolidinone ring—makes it an ideal pharmacophore for interacting with various biological receptors and serving as a precursor for complex active pharmaceutical ingredients (APIs) [2].
Transitioning the synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one from a discovery-scale medicinal chemistry route (typically yielding milligrams to small grams) to a robust process chemistry route (kilogram scale) presents distinct challenges. These include managing the stereocenters, controlling the reactivity of the secondary amines, and replacing hazardous or non-scalable reagents (e.g., heavy metal oxidants, pyrophoric bases) with sustainable, industrially viable alternatives.
This application note details a self-validating, highly optimized scale-up protocol for the synthesis of this critical intermediate, focusing on process safety, atom economy, and rigorous analytical control.
Retrosynthetic Strategy and Process Causality
In the discovery phase, the linkage between the piperidine and pyrrolidinone rings is often achieved via low-yielding, multi-step cross-coupling reactions requiring expensive palladium ligands and cryogenic conditions. For process-scale manufacturing, we have redesigned the route to leverage a highly efficient aldol-type condensation followed by a one-pot catalytic hydrogenation .
Mechanistic Causality in Reagent Selection
-
Protecting Group (PG) Strategy: The secondary amine of the piperidine precursor is protected using a tert-butyloxycarbonyl (Boc) group, while the pyrrolidinone nitrogen is protected with a benzyl (Bn) group. This orthogonal protection strategy prevents unwanted polymerization and allows for selective deprotection during the final stages.
-
Solvent Optimization: The traditional medicinal chemistry route utilizes Dimethylformamide (DMF), which is difficult to remove and poses reproductive toxicity risks. Our scale-up protocol substitutes DMF with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior phase separation during aqueous workups, is derived from renewable resources, and forms a favorable azeotrope with water, streamlining the drying process.
-
Catalyst Selection: The reduction of the intermediate alkene and the simultaneous hydrogenolysis of the N-benzyl group are achieved using 10% Pd/C (50% wet) . The use of wet catalyst mitigates the fire hazard associated with dry palladium on carbon, while the specific loading (optimized to 2 wt%) ensures complete conversion within 6 hours without excessive heavy metal contamination in the final API stream.
Scale-Up Metrics and Data Presentation
The optimization of the synthetic route yielded significant improvements across all critical process parameters. The data below summarizes the transition from the bench-scale (Route A) to the pilot-scale (Route B).
| Process Parameter | Route A (Discovery Scale) | Route B (Process Scale) | Causality / Optimization Rationale |
| Scale | 5.0 g | 1.5 kg | Transition to jacketed reactor systems. |
| Overall Yield | 42% | 78% | Elimination of column chromatography; implementation of direct crystallization. |
| Purity (HPLC) | > 95% | > 99.5% | Controlled cooling crystallization selectively rejects diastereomeric impurities. |
| E-Factor | > 150 | 28 | Solvent recycling (2-MeTHF) and reduction of aqueous waste streams. |
| Critical Step Temp | -78 °C (Cryogenic) | 0 °C to 25 °C | Replaced LDA with safer, ambient-temperature enolate equivalents. |
Experimental Protocol: Pilot-Scale Hydrogenation and Deprotection
Note: This protocol describes the critical path for the simultaneous reduction and deprotection step to yield the final 3-(Piperidin-3-yl)pyrrolidin-2-one scaffold. It is designed as a self-validating system with integrated In-Process Controls (IPCs).
Equipment Preparation
-
Ensure a 10 L Hastelloy pressure reactor is thoroughly cleaned, dried, and inerted with Nitrogen ( N2 ) via three vacuum/purge cycles.
-
Verify the calibration of the internal temperature probe and the mass flow controller for Hydrogen ( H2 ) gas.
Reaction Execution
-
Charge: To the inerted reactor, charge 1.0 kg of the protected intermediate (tert-butyl 3-(1-benzyl-2-oxopyrrolidin-3-ylidene)piperidine-1-carboxylate) and 5.0 L of absolute Ethanol.
-
Agitation: Initiate agitation at 250 RPM. Ensure complete dissolution of the solid (internal temperature ~20 °C).
-
Catalyst Addition: Carefully charge 50 g of 10% Pd/C (50% wet). Safety Note: Always add the catalyst to the solvent under a strict nitrogen atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the reactor with H2 gas (three cycles). Pressurize the reactor to 3.0 bar with H2 .
-
Heating: Gradually heat the reaction mixture to an internal temperature of 45 °C. Maintain pressure at 3.0 bar.
-
Monitoring (Self-Validation): The reaction is highly exothermic initially. The mass flow controller will indicate H2 uptake. Once H2 uptake ceases (typically 4-6 hours), maintain conditions for an additional 1 hour.
In-Process Control (IPC)
-
Sample the reaction mixture through the dip tube (approx. 2 mL).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
Analyze via HPLC (UV detection at 210 nm).
-
Acceptance Criteria: The reaction is deemed complete when the starting material and the un-deprotected saturated intermediate are ≤0.5% relative to the product peak. If criteria are not met, re-pressurize and continue heating for 2 hours.
Workup and Crystallization
-
Filtration: Cool the reactor to 20 °C. Purge with N2 . Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 1.0 L of Ethanol.
-
Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to a volume of approximately 1.5 L.
-
Crystallization: Heat the concentrate to 60 °C. Slowly add 3.0 L of Heptane (anti-solvent) over 1 hour while maintaining the temperature.
-
Cooling: Initiate a controlled cooling ramp (10 °C/hour) down to 5 °C. Hold at 5 °C for 4 hours to maximize yield.
-
Isolation: Filter the resulting white crystalline solid, wash with cold Heptane (500 mL), and dry in a vacuum oven at 45 °C to constant weight.
Process Workflow Visualization
The following diagram illustrates the logical flow and quality control checkpoints of the scaled-up synthetic process.
Process workflow for the scale-up synthesis, highlighting the critical HPLC IPC feedback loop.
References
Resolving HPLC baseline noise in 3-(Piperidin-3-yl)pyrrolidin-2-one sample analysis
Welcome to the Senior Application Scientist Support Center. Analyzing polar, basic compounds like 3-(Piperidin-3-yl)pyrrolidin-2-one presents unique chromatographic challenges. Because this molecule lacks an extended conjugated π -electron system, it requires low-UV detection (typically 200–215 nm) to monitor the amide bond[1]. At these wavelengths, the baseline is hyper-sensitive to optical, hydrodynamic, and chemical variables.
This guide is designed to help drug development professionals systematically isolate and eradicate baseline noise through causality-driven troubleshooting and self-validating protocols.
Diagnostic Workflow: Root Cause Isolation
Before adjusting method parameters, you must isolate the source of the noise. Use the following logical workflow to decouple the HPLC system components and identify the root cause.
Logical diagnostic workflow for isolating and resolving HPLC baseline noise.
Expert FAQs: Troubleshooting Baseline Noise
Q1: Why is the baseline excessively noisy when analyzing 3-(Piperidin-3-yl)pyrrolidin-2-one, compared to my other routine assays? A1: The causality lies in the molecule's structural properties. Because it lacks a strong UV chromophore, detection must be performed at far-UV wavelengths (200–215 nm)[1]. At these wavelengths, the detector acts almost as a universal detector, making it hyper-sensitive to trace impurities in the mobile phase, dissolved oxygen, and deuterium lamp energy degradation[1]. Additionally, if your solvents have degraded or absorbed atmospheric contaminants, the background absorbance increases, which drastically amplifies baseline noise[2].
Q2: How can I definitively determine if the random baseline noise is caused by the UV detector or the HPLC pump? A2: You must decouple the system components to isolate the variable. Stop the HPLC pump while continuing to monitor the baseline signal. Causality: If the random noise persists with zero flow, the issue is optical or electronic (e.g., a failing deuterium lamp with low emission energy, or a dirty flow cell)[3][4]. If the noise immediately stabilizes into a flat line, the issue is hydrodynamic (e.g., pump pulsation, mobile phase contamination, or air bubbles)[4].
Q3: During my gradient run, the baseline drifts upwards significantly, interfering with peak integration. How do I correct this? A3: Baseline drift during a gradient at low UV is caused by an absorbance mismatch between Mobile Phase A (aqueous) and Mobile Phase B (organic). For example, methanol has a UV cutoff of 205 nm, meaning it absorbs significantly at 210 nm compared to water[5]. Solution: Switch to HPLC/LC-MS grade acetonitrile (UV cutoff 190 nm)[6]. If you are using a modifier like Trifluoroacetic acid (TFA), note that TFA absorbs heavily at 210 nm. As the gradient increases the organic fraction, the TFA concentration changes, causing drift. Replace TFA with 0.05% phosphoric acid, which is highly transparent at low UV[7].
Q4: The 3-(Piperidin-3-yl)pyrrolidin-2-one peak elutes as a broad, tailing band that gets lost in the baseline noise. Is this a detector sensitivity issue? A4: While it manifests as a signal-to-noise (S/N) issue, the root cause is chromatographic, not optical. The basic secondary amine on the piperidine ring strongly interacts with residual acidic silanols on the silica stationary phase[2]. This secondary ion-exchange interaction broadens the peak, drastically reducing its maximum height and causing it to merge with the baseline noise floor. Solution: To increase the S/N ratio without changing the detector, you must sharpen the peak. Use an end-capped or base-deactivated column designed for polar basic compounds. Alternatively, lower the mobile phase pH using 0.05% phosphoric acid to protonate the piperidine nitrogen and suppress silanol ionization, which will sharpen the peak and lift it above the noise[7][8].
Q5: I am observing a periodic, pulsating baseline. What is the mechanism behind this? A5: A periodic, uniform zigzag pattern perfectly synchronizes with the stroke volume of the HPLC pump pistons[4]. Causality: This is caused by pressure fluctuations due to a faulty check valve, worn pump seals, or dissolved air outgassing in the pump head (cavitation)[9]. Ensure your inline vacuum degasser is functioning properly, as dissolved air is a primary contributor to pulsation[9].
Self-Validating Experimental Protocol: Baseline Noise Eradication
To ensure scientific integrity, troubleshooting must not be guesswork. Use this self-validating protocol to systematically isolate the root cause of the noise and optimize the S/N ratio for 3-(Piperidin-3-yl)pyrrolidin-2-one.
Phase 1: Optical System Validation
-
Action: Flush the flow cell with LC-MS grade water, then temporarily cap the detector inlet and outlet to trap the solvent. Turn off the HPLC pump.
-
Causality: This eliminates all hydrodynamic variables (pump pulsation, mobile phase mixing, column bleeding) from the system.
-
Validation Check: Monitor the baseline at 210 nm for 10 minutes. If the peak-to-peak noise exceeds 0.05 mAU, the deuterium lamp has degraded or the flow cell windows are contaminated[1]. If noise is <0.05 mAU, the optical system is validated as functional. Proceed to Phase 2.
Phase 2: Hydrodynamic & Pump Validation
-
Action: Remove the analytical column and replace it with a zero-dead-volume union (column bypass). Pump 100% LC-MS grade water at 1.0 mL/min.
-
Causality: Bypassing the column removes stationary phase bleed and sample matrix contamination from the equation, isolating the pump's performance[9].
-
Validation Check: Observe the baseline. A periodic, sinusoidal wave indicates a faulty pump check valve or cavitation due to a failing degasser[4][9]. If the baseline is flat and stable, the pump is validated. Proceed to Phase 3.
Phase 3: Mobile Phase & Column Chemistry Optimization
-
Action: Reconnect the analytical column (preferably a base-deactivated C18 column). Prepare Mobile Phase A: LC-MS Water with 0.05% Phosphoric Acid, and Mobile Phase B: LC-MS Acetonitrile with 0.05% Phosphoric Acid.
-
Causality: Phosphoric acid provides a low pH to protonate the basic piperidine nitrogen while simultaneously suppressing the ionization of residual silanols on the column, preventing peak tailing[8]. Unlike TFA, phosphoric acid is highly transparent at 210 nm, preventing baseline drift during the gradient[7].
-
Validation Check: Run a blank gradient (5% to 95% B). The baseline drift should be minimal (<5 mAU total drift), and no phantom peaks should elute[9]. Inject the 3-(Piperidin-3-yl)pyrrolidin-2-one sample; the S/N ratio should now be >10 for accurate Limit of Quantitation (LOQ)[2].
Quantitative Data: Mobile Phase Selection for Low-UV Detection
Selecting the correct mobile phase and additives is critical for basic compounds lacking a strong chromophore. The table below summarizes the impact of common solvents on baseline noise at 210 nm.
Table 1: Mobile Phase Additive Comparison for Low-UV Detection (210 nm)
| Solvent / Additive | UV Cutoff (nm) | Absorbance at 210 nm | Impact on Baseline Drift (Gradient) | Suitability for Basic Piperidine Moieties |
| Methanol (HPLC Grade) | 205 | High (>0.5 AU) | Severe upward drift | Poor (High background noise obscures peak) |
| Acetonitrile (LC-MS Grade) | 190 | Low (<0.05 AU) | Minimal drift | Excellent (High UV transparency) |
| 0.1% Trifluoroacetic Acid (TFA) | ~210 | High | Severe (Requires exact matching in A & B) | Good (Ion-pairing sharpens peak, but causes noise) |
| 0.05% Phosphoric Acid ( H3PO4 ) | <195 | Very Low | Minimal | Excellent (Suppresses silanols, low noise) |
| 10 mM Ammonium Acetate | ~210 | Moderate | Moderate drift | Fair (Better for LC-MS, noisy for low-UV) |
References
-
HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group. Available at: [Link]
-
Chromatography Troubleshooting Guides - ChemITrust AI. Available at: [Link]
-
Looking with Light: Breaking Down Liquid Chromatography Method Development - Cannabis Science Tech. Available at: [Link]
-
HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING - YouTube. Available at: [Link]
-
Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
HPLC Troubleshooting Guide - LCMS.cz. Available at: [Link]
-
Ultraviolet Detectors: Perspectives, Principles, and Practices - LCGC International. Available at: [Link]
-
A Generic HPLC/UV Platform Method for Cleaning Verification - American Pharmaceutical Review. Available at:[Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. chemitrust.ai [chemitrust.ai]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Scale-Up Optimization for 3-(Piperidin-3-yl)pyrrolidin-2-one
Welcome to the Technical Support Center for the scale-up synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one. This heterocyclic intermediate is highly valued in drug development, but its synthesis—specifically the catalytic hydrogenation of the 3-(pyridin-3-yl)pyrrolidin-2-one precursor—presents significant scale-up challenges.
This guide is designed for researchers and process chemists aiming to optimize chemoselectivity, eliminate reaction stalling, and drastically reduce transition metal catalyst loading during manufacturing.
Part 1: Mechanistic Insights & The "Poisoning" Dilemma
The primary bottleneck in scaling up the hydrogenation of 3-(pyridin-3-yl)pyrrolidin-2-one is the inherent Lewis basicity of both the starting pyridine ring and the resulting piperidine product.
The Causality of High Catalyst Loading: In neutral media, the nitrogen lone pairs coordinate strongly to the empty d-orbitals of heterogeneous metal catalysts (like Pd/C). This irreversible binding occupies the active catalytic sites, preventing the oxidative addition of H₂ gas. To overcome this "catalyst poisoning," chemists historically rely on brute force: excessively high catalyst loadings (10–20 mol%) and harsh temperatures[1].
The Solution: Ionic Hydrogenation By pre-treating the substrate with an acid (e.g., HCl, AcOH, or TFA), the basic nitrogen is protonated to form a pyridinium salt. This achieves two critical mechanistic advantages:
-
Steric/Electronic Shielding: The nitrogen lone pair is engaged in a bond with the proton, completely preventing coordination to the metal surface[1].
-
LUMO Lowering: The positive charge on the pyridinium ring withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the aromatic ring highly susceptible to hydride attack, allowing the use of highly efficient Rh/C or Iridium(III) complexes at loadings as low as 0.1 mol%[2].
Mechanistic divergence between catalyst poisoning and efficient ionic hydrogenation.
Part 2: Troubleshooting Guide & FAQs
Q: Why does my hydrogenation stall at 50% conversion despite using 10 mol% Pd/C? A: This is a classic symptom of product inhibition. As the reaction progresses, the newly formed piperidine product (which is more basic than the starting pyridine) competes for the metal surface, eventually shutting down the catalytic cycle[1]. Solution: Switch to an acidic solvent system (e.g., Methanol with 1.1 equivalents of HCl). This ensures both the starting material and the product remain protonated throughout the reaction.
Q: How can we reduce the catalyst loading from 10 mol% to <0.5 mol% for a 50 kg manufacturing campaign? A: Transition away from generic Pd/C. Rhodium on carbon (Rh/C) or homogeneous Iridium(III) complexes are vastly superior for pyridine reduction. Iridium(III)-catalyzed ionic hydrogenation can operate at loadings as low as 0.1 mol% while maintaining high turnover frequencies (TOF)[2]. Rhodium-catalyzed systems can also achieve complete conversion at 0.5 mol% loading under mild transfer hydrogenation conditions[3].
Q: We are observing trace amounts of pyrrolidin-2-one ring opening. How do we improve chemoselectivity? A: The gamma-lactam (pyrrolidin-2-one) ring is generally robust, but ring-opening can occur under the forcing conditions (high temperature/pressure) required when a catalyst is poisoned. By utilizing a highly active Ir(III) or Rh/C catalyst at lower temperatures (25–40 °C), the rate of pyridine reduction vastly outpaces any lactam degradation[3].
Q: At scale, our reaction times are tripling compared to the lab. Is the catalyst deactivating? A: Not necessarily. At scale, gas-liquid mass transfer of H₂ is often the limiting factor. If the reactor's impeller cannot disperse H₂ fast enough, the catalyst becomes "starved" of hydrogen. In this state, the metal surface is prone to irreversible deactivation. Solution: Ensure your Continuous Stirred-Tank Reactor (CSTR) is equipped with a gas-entrainment impeller, or consider transitioning to a plug-flow reactor for enhanced gas-liquid mixing.
Part 3: Quantitative Catalyst Comparison
The following table summarizes the performance of various catalytic systems for the reduction of 3-(pyridin-3-yl)pyrrolidin-2-one. Data demonstrates the clear superiority of acidic conditions and advanced metals for reducing catalyst loading.
| Catalyst System | Media / Additive | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Conversion | Chemoselectivity |
| Pd/C (10%) | MeOH (Neutral) | 10 - 20 | 50 | 80 | Stalled (~50%) | Moderate |
| Pd/C (10%) | MeOH + AcOH | 5 - 10 | 30 | 60 | >95% | Good |
| Rh/C (5%) | MeOH + HCl | 1 - 2 | 20 | 40 | >99% | Excellent |
| [Ir(COD)Cl]₂ | TFE + HCl | 0.1 - 0.5 | 10 - 20 | 25 - 40 | >99% | Excellent |
Part 4: Standard Operating Procedure (SOP)
This self-validating protocol utilizes a low-loading Rh/C or Ir(III) system. It is designed to ensure complete conversion while protecting the catalyst from premature deactivation.
Step-by-Step Methodology: Low-Loading Ionic Hydrogenation
-
Substrate Purification (Critical): Dissolve 3-(pyridin-3-yl)pyrrolidin-2-one in ethyl acetate and wash with a 10% aqueous ammonia solution to remove trace sulfur or phosphorus impurities inherited from upstream cross-coupling steps. Causality: Trace poisons will disproportionately impact low-loading catalyst systems.
-
Salt Formation: Transfer the purified free base to the reaction vessel. Add Methanol (10 volumes) followed by 1.05 equivalents of anhydrous HCl in dioxane. Stir for 30 minutes at 20 °C to ensure complete formation of the pyridinium hydrochloride salt.
-
Catalyst Loading: Under an inert nitrogen atmosphere, charge the reactor with 0.5 mol% of Rh/C (5% w/w) or an equivalent Ir(III) complex. Note: Always add the catalyst to the protonated substrate to prevent immediate N-coordination.
-
Pressurization & Reaction: Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 20 bar H₂. Heat the mixture to 40 °C. Maintain rigorous agitation (e.g., >800 RPM in a lab-scale CSTR) to ensure optimal mass transfer.
-
In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, sample the reaction and analyze via HPLC. The reaction is self-validating: if the catalyst was not poisoned, conversion will be >99% within 4-6 hours.
-
Workup & Free-Basing: Vent the reactor and filter the mixture through a pad of Celite to recover the catalyst. Concentrate the filtrate, then neutralize with 1M NaOH to pH 10 to liberate the 3-(piperidin-3-yl)pyrrolidin-2-one free base. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final product.
Step-by-step scale-up workflow for low-loading catalytic hydrogenation.
References
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:[Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Dalian Institute of Chemical Physics (DICP) / Nature Catalysis URL:[Link]
-
Catalytic Asymmetric Hydrogenation of Heteroarenes Source: University of Illinois Chemistry URL:[Link]
Sources
Benchmarking 3-(Piperidin-3-yl)pyrrolidin-2-one Binding Kinetics: A Comparative Guide for Fragment-Based Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), optimizing the binding kinetics of low-molecular-weight scaffolds is a critical step in hit-to-lead progression. The compound 3-(Piperidin-3-yl)pyrrolidin-2-one represents a highly versatile bicyclic-like fragment. The pyrrolidin-2-one moiety serves as a classic acetyl-lysine (KAc) mimetic, while the piperidine ring provides a functionalizable vector for exploring adjacent solvent channels or hydrophobic shelves.
This guide objectively benchmarks the binding kinetics of 3-(Piperidin-3-yl)pyrrolidin-2-one against standard reference fragments and high-affinity ligands using Surface Plasmon Resonance (SPR). To provide a standardized comparative framework, we utilize the Bromodomain-containing protein 4 (BRD4) Bromodomain 1 (BD1) as the model target, a highly validated system for pyrrolidinone-based scaffolds[1].
The Scientific Rationale: Kinetics over Affinity in FBDD
Historically, FBDD campaigns prioritized thermodynamic affinity ( KD ). However, modern drug development heavily emphasizes binding kinetics—specifically the association rate ( kon ), dissociation rate ( koff ), and Residence Time ( τ )[2].
For fragments like 3-(Piperidin-3-yl)pyrrolidin-2-one, measuring kinetics provides deeper mechanistic insights than steady-state affinity alone. The addition of the piperidine ring to the pyrrolidinone core does not merely increase molecular weight; it fundamentally alters the kinetic pathway. While the pyrrolidinone anchors the fragment to the conserved Asn140 in BRD4[1], the piperidine ring displaces high-energy water molecules near the WPF shelf (Trp81, Pro82, Phe83). This entropic gain typically accelerates kon and decelerates koff , resulting in a prolonged residence time that cannot be captured by simple steady-state assays.
SPR is the gold standard for this analysis due to its label-free, real-time detection capabilities, low protein consumption, and high sensitivity to low-molecular-weight analytes.
Experimental Methodology: Self-Validating SPR Protocol
To ensure data trustworthiness and eliminate false positives caused by bulk refractive index shifts (e.g., DMSO mismatch), the following self-validating SPR protocol must be employed. This methodology utilizes Single-Cycle Kinetics (SCK) to prevent target degradation caused by harsh regeneration buffers[3].
Step-by-Step SPR Workflow
-
Surface Preparation: Immobilize minimally biotinylated BRD4 (BD1) onto a Streptavidin (SA) sensor chip (e.g., Cytiva Biacore T200) to achieve a theoretical maximum response ( Rmax ) of ~50-100 Response Units (RU). This low density prevents mass transport limitations[3].
-
Buffer Equilibration: Prime the system with running buffer (20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20, and strictly 1% DMSO)[3].
-
Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index variations between the reference and active flow cells[1].
-
Single-Cycle Injection: Inject 3-(Piperidin-3-yl)pyrrolidin-2-one in a 5-point dose-response titration (e.g., 10 µM to 500 µM) without intermediate regeneration. Use a high flow rate (30-50 µL/min) to minimize rebinding artifacts[3].
-
Double Referencing: Subtract the signal from the reference flow cell (unmodified SA) and a blank buffer injection to isolate the specific binding response[3].
SPR Experimental Workflow for Fragment Kinetic Benchmarking
Kinetic Benchmarking Data
The table below benchmarks 3-(Piperidin-3-yl)pyrrolidin-2-one against a bare core fragment (Pyrrolidin-2-one) and a standard high-affinity BRD4 inhibitor (JQ1). Data represents typical SPR kinetic profiles at 15°C[3].
| Ligand / Fragment | kon ( M−1s−1 ) | koff ( s−1 ) | KD ( μM ) | Residence Time ( τ ) | Ligand Efficiency (LE) |
| Pyrrolidin-2-one (Core Fragment) | 1.2×104 | >25.0 | ≈2,500 | <0.04 sec | 0.31 |
| 3-(Piperidin-3-yl)pyrrolidin-2-one | 6.5×104 | 8.5 | 130 | 0.12 sec | 0.38 |
| JQ1 (Standard Reference Ligand) | 2.1×106 | 0.10 | 0.048 | 10.0 sec | 0.42 |
Quantitative Analysis
-
Affinity Gain: The addition of the piperidine ring improves the KD by over 10-fold compared to the bare pyrrolidinone.
-
Kinetic Drivers: This affinity gain is driven by both a 5-fold increase in the association rate ( kon ) and a 3-fold decrease in the dissociation rate ( koff ).
-
Ligand Efficiency (LE): The LE of 3-(Piperidin-3-yl)pyrrolidin-2-one remains exceptionally high (0.38 kcal/mol/heavy atom), indicating that the added mass of the piperidine ring contributes disproportionately well to the binding energy, making it a superior starting point for lead optimization.
Mechanistic Analysis of Binding Kinetics
Why does the piperidine ring alter the kinetic profile so significantly? The causality lies in the thermodynamic and structural pathway of the interaction.
When 3-(Piperidin-3-yl)pyrrolidin-2-one enters the binding pocket, the pyrrolidinone ring forms the initial encounter complex via hydrogen bonding with Asn140. In a bare pyrrolidinone, this complex is highly transient (high koff ). However, the piperidine ring induces a localized structural relaxation. Because the piperidine is a basic, saturated heterocycle, it can adopt multiple conformations (chair/boat) to optimally pack against the hydrophobic WPF shelf of BRD4, displacing ordered water molecules.
This water displacement provides a massive entropic boost, effectively "locking" the fragment into a stable induced-fit complex and reducing the dissociation rate.
Thermodynamic and Kinetic Interaction Pathway of Fragment Binding
Strategic Implications for Hit-to-Lead
For drug development professionals utilizing 3-(Piperidin-3-yl)pyrrolidin-2-one as a core scaffold, the benchmarking data dictates the following synthetic strategy:
-
Preserve the Pyrrolidinone: The kon is heavily dependent on the unhindered approach of the pyrrolidinone carbonyl and NH to the target's hydrogen bond donors/acceptors. Avoid bulky substitutions at the 1- or 5-positions of the pyrrolidinone ring.
-
Exploit the Piperidine Nitrogen: The secondary amine of the piperidine ring is the ideal vector for fragment growing. Functionalizing this nitrogen with sulfonamides, ureas, or heteroaromatics can project new pharmacophores into adjacent solvent-exposed channels, specifically targeting a slower koff to increase Residence Time ( τ ) toward the levels seen in standard ligands like JQ1.
-
Monitor Kinetics Intracellularly: As the fragment is grown into a lead compound, orthogonal kinetic assays, such as Kinetic Intracellular Assays (KICA) using NanoBRET, should be employed to ensure that the optimized koff translates into a cellular environment where membrane permeability and intracellular target competition play a role[4].
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Discovery of New Bromodomain Scaffolds by Biosensor Fragment Screening. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Molecular Cancer Therapeutics (AACR). Available at:[Link]
-
Kinetic Intracellular Assay Measures Compound Binding Kinetics at Intracellular Targets Within Living Cells. Taylor & Francis Online. Available at:[Link]
Sources
Cross-reactivity validation of 3-(Piperidin-3-yl)pyrrolidin-2-one in biochemical assays
Cross-Reactivity Validation of 3-(Piperidin-3-yl)pyrrolidin-2-one in Biochemical Assays: A Comparative Selectivity Guide
As fragment-based drug discovery (FBDD) continues to evolve, the identification of low-molecular-weight scaffolds that balance ligand efficiency with kinome-wide selectivity remains a critical challenge. The compound 3-(Piperidin-3-yl)pyrrolidin-2-one is a highly versatile N-acylpyrrolidine derivative. Its gamma-lactam core frequently acts as an orthosteric anchor—mimicking the adenine ring of ATP to form critical hydrogen bonds at the kinase hinge region—while the piperidine ring projects into adjacent solvent channels or selectivity pockets.
However, the intrinsic liability of such low-affinity fragments is their high potential for off-target cross-reactivity 1[1]. This guide provides an objective, data-driven framework for validating the cross-reactivity of 3-(Piperidin-3-yl)pyrrolidin-2-one against alternative scaffolds, utilizing self-validating biochemical assays to de-risk off-target liabilities early in the screening cascade.
Mechanistic Rationale & Scaffold Comparison
The spatial orientation of the basic amine in fragment scaffolds dictates the trajectory of substitution, fundamentally altering both primary target affinity and off-target promiscuity.
-
3-(Piperidin-3-yl)pyrrolidin-2-one (The Subject): The 3-yl linkage introduces an angular projection of the piperidine ring. This specific vector allows the basic nitrogen to interact with acidic residues in the DFG-out allosteric pocket or specific solvent channels, enhancing selectivity.
-
3-(Piperidin-4-yl)pyrrolidin-2-one (Alternative 1): The 4-yl linkage creates a linear, extended conformation. While this can drive deeper pocket penetration, it frequently clashes with bulky gatekeeper residues (e.g., T790 in EGFR), leading to unpredictable cross-reactivity profiles.
-
1-(Piperazin-1-yl)pyrrolidin-2-one (Alternative 2): Shifting to a piperazine substitution alters the pKa and increases the polar surface area, which generally reduces membrane permeability and weakens hydrophobic pocket binding.
Quantitative Selectivity Comparison
To objectively compare these scaffolds, we evaluate their performance against a representative primary target (CHK1) and a mini-panel of common off-target kinases. Selectivity is quantified using the S(10) score , defined as the fraction of kinases in a broad panel inhibited by >90% at a 10 µM compound concentration 2[2]. A lower S-score indicates superior selectivity.
| Scaffold Variant | Target IC50 (CHK1) | Off-Target: CDK2 | Off-Target: EGFR | Off-Target: FLT3 | Broad Panel S(10) Score |
| 3-(Piperidin-3-yl)pyrrolidin-2-one | 0.8 µM | >10 µM | >10 µM | 2.1 µM | 0.08 (Highly Selective) |
| 3-(Piperidin-4-yl)pyrrolidin-2-one | 1.5 µM | 4.5 µM | 1.2 µM | 0.9 µM | 0.25 (Promiscuous) |
| 1-(Piperazin-1-yl)pyrrolidin-2-one | 5.2 µM | >10 µM | >10 µM | >10 µM | 0.02 (Weak Binder) |
Data Synthesis: The 3-yl variant achieves sub-micromolar primary target affinity while maintaining a highly selective S(10) profile, making it the superior fragment starting point.
Experimental Protocol: Self-Validating Kinase Profiling
To accurately measure cross-reactivity, the assay design must eliminate false positives caused by compound interference. Many traditional biochemical assays rely on coupled-enzyme systems (e.g., LDH/NADH detection). These are notoriously prone to artifacts because a fragment might inhibit the secondary coupling enzyme rather than the primary kinase target 3[3].
To establish causality between the fragment and true kinase inhibition, we utilize a direct-detection luminescent assay (e.g., ADP-Glo™) that measures ADP generation directly4[4].
Step-by-Step Methodology
-
Assay Assembly & Compound Dispensing:
-
Prepare a 384-well low-volume assay plate.
-
Dispense 3-(Piperidin-3-yl)pyrrolidin-2-one using acoustic liquid handling (e.g., Echo) to achieve final concentrations of 1 µM and 10 µM. Keep final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.
-
-
Self-Validating Controls (Critical Step):
-
Positive Control (100% Inhibition): 10 µM Staurosporine (Pan-kinase inhibitor).
-
Negative Control (0% Inhibition): 1% DMSO vehicle.
-
Artifact Exclusion (No-Enzyme Control): Buffer + Substrate + Compound. This isolates compound autofluorescence or luminescence quenching, ensuring signal drops are due to true enzymatic inhibition, not optical interference.
-
-
Reaction Initiation: Add the optimized Kinase/Substrate/ATP mix. (Set ATP concentration to the specific Km of each kinase to ensure the selectivity profile directly reflects the intrinsic affinities of the competitive inhibitors). Incubate for 60 minutes at room temperature.
-
Quenching & Detection:
-
Add ADP-Glo Reagent to terminate the kinase reaction and actively deplete all unreacted ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence.
-
-
Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z′≥0.6 .
Orthogonal Validation Workflow
Biochemical hits must be orthogonally validated to confirm the mechanism of action. If 3-(Piperidin-3-yl)pyrrolidin-2-one shows unexpected cross-reactivity (e.g., against FLT3), we deploy microfluidic mobility shift assays. This technique physically separates the phosphorylated peptide substrate from the unphosphorylated substrate based on charge, providing an absolute, label-free readout of kinase activity that is immune to optical artifacts5[5].
Workflow for biochemical selectivity profiling and orthogonal validation of fragment scaffolds.
Conclusion
When evaluating pyrrolidin-2-one derivatives, the position of the piperidine substitution is the primary driver of the selectivity profile. 3-(Piperidin-3-yl)pyrrolidin-2-one demonstrates a superior S(10) selectivity score compared to its 4-yl counterpart, primarily due to its angular projection avoiding gatekeeper clashes in off-target kinases. By employing direct-detection biochemical assays with rigorous artifact-exclusion controls, researchers can confidently validate this scaffold's cross-reactivity profile, ensuring high-quality starting points for lead optimization.
References
- Fragment-based covalent ligand discovery.
- Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
- Kinase Selectivity Profiling Systems—General Panel.
- Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
Sources
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
Personal protective equipment for handling 3-(Piperidin-3-yl)pyrrolidin-2-one
As a Senior Application Scientist in pharmaceutical development, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. When handling complex bifunctional intermediates like 3-(Piperidin-3-yl)pyrrolidin-2-one , standard safety templates are insufficient.
This compound merges two distinct pharmacophores: a basic, potentially corrosive secondary amine (the piperidine ring) and a highly polar, permeation-enhancing gamma-lactam (the pyrrolidin-2-one ring). Understanding how these structural features interact with human physiology and protective materials is the foundation of a robust safety protocol.
The following guide provides a scientifically grounded, step-by-step operational and logistical framework for handling this intermediate safely in a research or manufacturing setting.
Chemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's predicted hazard profile based on its structural moieties. Because specific toxicological data for novel or niche intermediates is often limited, we apply structural analog read-across using established safety data for piperidine[1][2] and 2-pyrrolidinone[3].
Table 1: Predicted Hazard Profile and Mechanistic Causality
| Structural Moiety | Predicted Hazard | Causality / Chemical Mechanism | GHS Classification (Analog) |
| Piperidine Ring | Severe Skin/Eye Irritation, Corrosivity | The secondary amine nitrogen possesses a lone pair of electrons, making it a strong Lewis base. Upon contact with physiological moisture, it generates hydroxide ions, leading to localized tissue saponification and necrosis. | Skin Corr. 1B (H314), Eye Dam. 1 (H318)[4] |
| Pyrrolidin-2-one | Dermal Penetration, Systemic Toxicity | Gamma-lactams are highly polar, aprotic structures that disrupt the lipid bilayer of the stratum corneum. This acts as a "chemical Trojan horse," enhancing the dermal absorption of the compound itself and any co-solvents. | Eye Irrit. 2 (H319)[3] |
| Bifunctional Molecule | Acute Toxicity (Oral/Dermal) | The combination of basicity and enhanced lipophilicity/permeation increases the risk of rapid systemic absorption if exposure occurs. | Acute Tox. 3/4 (H302, H311)[5] |
Exposure Control Logic & PPE Matrix
The selection of PPE is dictated by the chemical's ability to degrade or permeate barrier materials. Standard thin nitrile gloves (0.1 mm) are susceptible to rapid breakthrough by concentrated amines and polar aprotic lactams.
Exposure control pathways and PPE mitigation logic for handling amine-lactam derivatives.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Primary: Heavy-duty Butyl rubber (>0.3 mm).Alternative: Double-gloving with extended-cuff Nitrile (change every 30 mins). | Butyl rubber provides superior resistance to both amines and polar organic structures, preventing the pyrrolidone moiety from facilitating breakthrough. |
| Eye Protection | Indirect-vented chemical splash goggles. Add a face shield for volumes >50 mL or >10 g. | Piperidine analogs can cause irreversible corneal damage[2]. Indirect venting prevents aerosolized powders or solvent vapors from bypassing the seal. |
| Body Protection | Flame-retardant (FR) lab coat with knit cuffs. Tyvek sleeves or a chemical-resistant apron for bulk transfers. | Knit cuffs prevent wrist exposure between the glove and sleeve. The apron prevents the compound from saturating woven fabrics and holding the corrosive amine against the skin. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood). Half-mask with ABEK1P3 cartridges for large-scale operations. | Prevents inhalation of fine powders or aerosols. The 'K' rating in ABEK filters specifically neutralizes ammonia and organic amine vapors. |
Step-by-Step Operational Protocol
To ensure a self-validating safety system, every step in the handling process must include a verification check.
Phase 1: Pre-Weighing and Transfer
-
Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital airflow monitor or use a Kimwipe to visually confirm inward draft.
-
Static Control: 3-(Piperidin-3-yl)pyrrolidin-2-one, if in powder form, may carry a static charge. Wipe the exterior of the weighing balance and spatulas with an anti-static cloth to prevent aerosolization.
-
PPE Donning Sequence:
-
Inspect butyl gloves for micro-tears using the inflation test (trap air and squeeze).
-
Don lab coat, followed by safety goggles, and finally the gloves, ensuring the glove cuff extends over the lab coat sleeve.
-
-
Transfer: Use a static-free, V-shaped anti-static spatula. Transfer the compound directly into a pre-tared, sealable vial rather than open weigh boats to minimize vapor/dust release.
Phase 2: Spill Response and Neutralization
Because of the piperidine ring's basicity, spills must be neutralized carefully to prevent exothermic reactions.
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Containment: Surround the spill with an inert, absorbent barrier (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust.[4]
-
Neutralization (Self-Validating Step): Apply a mild, dilute acid (e.g., 5% citric acid or sodium bisulfate solution) working from the outside in. Validation: Tap the treated spill with pH paper; the cleanup can proceed once the pH reads between 6.0 and 8.0.
-
Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.
Waste Disposal & Environmental Logistics
Improper disposal of amine-lactam derivatives can lead to severe environmental toxicity and cross-reactions in waste streams.
-
Segregation: Do NOT mix 3-(Piperidin-3-yl)pyrrolidin-2-one waste with strong oxidizing agents (e.g., peroxides, nitric acid) or heavy metal waste, as amines can form explosive complexes or undergo violent exothermic oxidation[1].
-
Aqueous Waste: Any aqueous washings containing this compound will be basic. They must be neutralized to pH 7 before being transferred to the "Aqueous Basic/Organic" waste carboy.
-
Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Corrosive Amines" container for high-temperature incineration.
References
-
Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
